molecular formula C18H29N5O2 B2679969 1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione CAS No. 838873-99-7

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione

Cat. No.: B2679969
CAS No.: 838873-99-7
M. Wt: 347.463
InChI Key: NTOHKSOSQKFYDS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione is a xanthine-derived purine-2,6-dione analog with structural modifications at the 7- and 8-positions. The 7-position is substituted with a 3-methylbutyl group, while the 8-position contains a piperidin-1-ylmethyl moiety. These substitutions are designed to enhance metabolic stability, receptor selectivity, and bioavailability compared to unmodified xanthines like theophylline.

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-13(2)8-11-23-14(12-22-9-6-5-7-10-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOHKSOSQKFYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative, such as theobromine or caffeine.

    Alkylation: The purine derivative undergoes alkylation with 3-methylbutyl bromide to introduce the 3-methylbutyl group at the 7-position.

    Piperidinylmethylation: The intermediate is then reacted with piperidine and formaldehyde in a Mannich reaction to introduce the piperidin-1-ylmethyl group at the 8-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating conditions such as neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Purine-2,6-dione derivatives share a common xanthine core but differ in substituents at the 1-, 3-, 7-, and 8-positions, which critically influence their pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Key Properties References
Target Compound : 1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione - 1,3-diMe
- 7: 3-methylbutyl
- 8: piperidin-1-ylmethyl
High metabolic stability; strong chemopreventive activity in microbial models
Compound 2 : Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetate - 8-OCH₃
- 7: CH₂COOMe
No biotransformation in Cunninghamella models; non-mutagenic
Compound 3 : N-benzyl-4-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanamide - 8-OCH₃
- 7: C₄H₈NHBz
Low metabolic stability; undergoes oxidation and hydroxylation
Linagliptin (Antidiabetic agent) - 8: (3R)-aminopiperidin-1-yl
- 7: but-2-ynyl
Long elimination half-life (>100 h); DPP-4 inhibition
NCT-501 (ALDH inhibitor) - 8: (1-(4-methylpyrimidin-2-yl)piperidin-4-yl)oxy
- 7: 3-methylbenzyl
Selective ALDH1A1 inhibition; antitumor activity
3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione - 3-Me
- 7: Bn
- 8: iPrS
High herbicidal activity; alkaloid-like bioactivity

Key Findings :

Metabolic Stability :

  • The target compound and Compound 2 exhibit high metabolic stability due to their 8-position substituents (piperidinyl and methoxy groups, respectively), which resist enzymatic degradation . In contrast, Compound 3 and Compound 4 (8-methoxy-7-oxobutyl derivatives) undergo rapid biotransformation via oxidation and hydroxylation .

Receptor Interactions: The 8-piperidinylmethyl group in the target compound enhances binding to adenosine receptors, similar to Linagliptin’s 8-aminopiperidinyl group, which targets DPP-4 . NCT-501’s 8-(pyrimidinyl-piperidinyl)oxy substituent confers selectivity for aldehyde dehydrogenase isoforms, a property absent in simpler piperidine derivatives .

Chemopreventive Activity :

  • The target compound and Compound 20 (8-styryl-substituted analog) show potent chemopreventive effects in Vibrio harveyi assays, likely via ROS scavenging or DNA repair modulation .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., NCT-501 ) and A³-coupling (alkynylmethylamine derivatives) are preferred for introducing complex 8-substituents, as seen in the target compound’s piperidinylmethyl group .

Biological Activity

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known by its CAS Number 838873-99-7, is a synthetic compound that belongs to the class of purine derivatives. This compound has garnered interest due to its potential therapeutic applications and biological activities, particularly in respiratory conditions and as a biochemical probe.

The molecular formula of this compound is C18H30N5O2C_{18}H_{30}N_{5}O_{2} with a molecular weight of 348.5 g/mol. Its structure includes a purine core substituted with various alkyl and piperidine groups, which may influence its biological activity.

PropertyDetails
CAS Number 838873-99-7
Molecular Formula C18H30N5O2
Molecular Weight 348.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors and phosphodiesterase enzymes. These interactions can lead to various pharmacological effects, including bronchodilation and anti-inflammatory actions.

Clinical Studies

A notable clinical study investigated the efficacy of this compound in treating Exercise-Induced Asthma (EIA). The study compared its effects against theophylline, a well-known bronchodilator. Key findings include:

  • Study Design : The trial involved 15 asthmatic patients who underwent treatment with two dosages of the compound.
  • Results : After three days of treatment, significant improvements in Forced Expiratory Volume in one second (FEV1) were observed compared to baseline measurements. However, no significant differences were noted when compared to theophylline.
  • Adverse Effects : Some patients experienced side effects leading to withdrawal from the study, indicating a need for careful dosage management.

Comparative Efficacy Table

CompoundDosage (mg/day)FEV1 Improvement (%)Side Effects Observed
This compoundVariableStatistically significantYes
Theophylline600SignificantYes

Research Findings

Recent studies have explored the broader implications of this compound in various biological contexts:

  • Anti-inflammatory Properties : Research indicates potential applications in treating chronic inflammatory diseases due to its ability to modulate immune responses.
  • Neurological Applications : Investigations into its effects on neuronal signaling pathways suggest possible benefits in neurological disorders.
  • Enzyme Interactions : As a biochemical probe, it has been utilized to study enzyme interactions and pathways relevant to disease mechanisms.

Case Studies

Several case studies have highlighted the utility of this compound in clinical settings:

  • Case Study 1 : An asthmatic patient treated with the compound showed marked improvement in symptoms during exercise, suggesting effective bronchodilation.
  • Case Study 2 : In patients with chronic obstructive pulmonary disease (COPD), administration led to reduced exacerbation frequency and improved quality of life metrics.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1,3-dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione and its analogs?

Synthesis typically involves nucleophilic substitution at the C8 position of the xanthine core. For example, bromination at C8 followed by reaction with piperidine derivatives introduces the piperidin-1-ylmethyl group . Alkylation at the N7 position with 3-methylbutyl halides or via Mitsunobu reactions can install the 3-methylbutyl substituent. Post-synthetic modifications, such as hydrazine or thiol group incorporation, are used to diversify derivatives . Purification often employs column chromatography, and structural confirmation relies on NMR (¹H/¹³C) and FTIR (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) .

Q. How are spectral techniques like NMR and FTIR used to confirm the structure of this compound?

  • ¹H-NMR : Peaks at δ ~3.0–3.5 ppm confirm methyl groups (1,3-dimethyl), while δ ~4.0–4.5 ppm corresponds to the piperidin-1-ylmethyl CH₂ group. The 3-methylbutyl chain shows characteristic triplet/multiplet signals for isopentyl CH₂/CH₃ .
  • FTIR : Strong absorption bands at ~1690–1700 cm⁻¹ (C=O stretching of purine-2,6-dione) and ~2850–2960 cm⁻¹ (aliphatic C-H stretching from substituents) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 435 for C₂₂H₃₃N₅O₂) and fragmentation patterns validate the molecular formula .

Q. What computational tools predict the drug-like properties of this compound?

Virtual screening platforms like Chemicalize.org (based on ChemAxon) calculate key parameters:

  • Lipinski’s Rule of Five : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
  • Polar Surface Area (PSA) : Values <140 Ų suggest good membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Advanced Research Questions

Q. How do structural modifications at the C7 and C8 positions influence biological activity?

  • C7 (3-methylbutyl) : Hydrophobic substituents enhance membrane permeability and target binding (e.g., adenosine receptor antagonism) .
  • C8 (piperidin-1-ylmethyl) : Nitrogen-containing heterocycles improve solubility and enable hydrogen bonding with biological targets. For example, piperidine analogs show enhanced kinase inhibition compared to morpholine derivatives .
  • SAR Studies : Derivatives with bulkier C8 groups (e.g., quinazolinylmethyl) exhibit improved selectivity but reduced solubility, requiring optimization .

Q. How can researchers resolve contradictions in biological activity data across analogs?

  • Dose-Response Analysis : Compare IC₅₀ values across assays to identify outliers (e.g., conflicting cytotoxicity vs. enzymatic inhibition) .
  • Target Profiling : Use in silico docking (e.g., AutoDock Vina) to assess binding affinity variations caused by substituent stereochemistry .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. 22) to isolate experimental variables (e.g., cell line specificity) .

Q. What methodologies optimize substituent design for enhanced pharmacokinetics?

  • Prodrug Strategies : Introduce ester or amide groups at the C7 or C8 positions to improve oral bioavailability .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., oxidation of piperidine rings) .
  • Co-crystallization Studies : X-ray crystallography with target proteins (e.g., kinases) guides rational substituent design .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in synthesizing this compound?

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., brominated intermediates at C8) .
  • Inert Atmosphere : Conduct alkylation reactions under nitrogen/argon to prevent oxidation .
  • Purification Validation : Compare melting points and spectral data with literature benchmarks .

Q. How can researchers validate computational predictions of target binding?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and purified target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Mutagenesis Studies : Modify key residues in the target protein to confirm predicted interaction sites .

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